molecular formula C47H64N5O9PSi B12386392 Ac-rC Phosphoramidite-13C9,15N3

Ac-rC Phosphoramidite-13C9,15N3

Cat. No.: B12386392
M. Wt: 914.0 g/mol
InChI Key: QKWKXYVKGFKODW-URFSQHIQSA-N
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Description

Ac-rC Phosphoramidite-13C9,15N3: is a chemically synthesized compound that is labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used in the modification of oligoribonucleotides, specifically for phosphorodithioate (PS2-RNA) modifications . The isotopic labeling makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-rC Phosphoramidite-13C9,15N3 involves the incorporation of stable heavy isotopes of carbon and nitrogen into the phosphoramidite structure. The process typically includes the following steps:

    Synthesis of the labeled nucleoside: The nucleoside is synthesized with carbon-13 and nitrogen-15 isotopes.

    Phosphitylation: The labeled nucleoside undergoes phosphitylation to form the phosphoramidite.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Ac-rC Phosphoramidite-13C9,15N3 primarily undergoes substitution reactions during the synthesis of modified oligoribonucleotides. The phosphoramidite group reacts with the hydroxyl groups of the nucleoside to form a phosphite triester intermediate, which is then oxidized to form the final phosphorodithioate linkage .

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the modified oligoribonucleotide with a phosphorodithioate linkage, which enhances the stability and binding affinity of the oligonucleotide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ac-rC Phosphoramidite-13C9,15N3 involves the formation of a phosphorodithioate linkage in the oligoribonucleotide. This modification enhances the stability of the RNA molecule by protecting it from nuclease degradation. The isotopic labeling allows for precise tracking and quantification of the modified oligonucleotides in various biological and chemical assays .

Comparison with Similar Compounds

Uniqueness: Ac-rC Phosphoramidite-13C9,15N3 is unique due to its specific isotopic labeling with carbon-13 and nitrogen-15, which allows for precise tracking and quantification in various assays. This makes it particularly valuable in research applications where accurate measurement and analysis are critical .

Properties

Molecular Formula

C47H64N5O9PSi

Molecular Weight

914.0 g/mol

IUPAC Name

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]acetamide

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27+1,29+1,31+1,40+1,41+1,42+1,43+1,44+1,45+1,49+1,50+1,51+1

InChI Key

QKWKXYVKGFKODW-URFSQHIQSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH]C(=O)C)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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